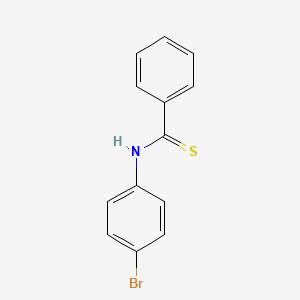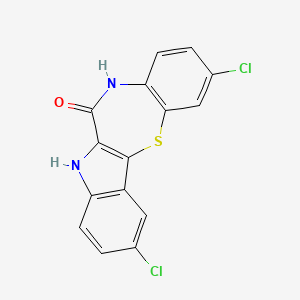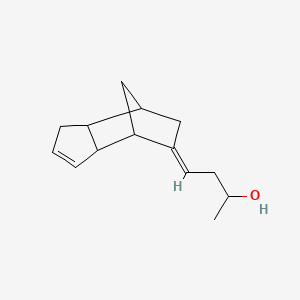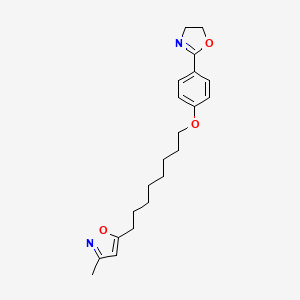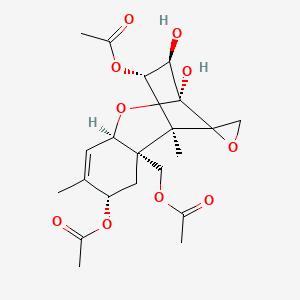
Trichothec-9-ene-2-alpha,3-alpha,4-beta,8-alpha,15-pentol, 12,13-epoxy-, 4,8,15-triacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trichothec-9-ene-2-alpha,3-alpha,4-beta,8-alpha,15-pentol, 12,13-epoxy-, 4,8,15-triacetate is a complex organic compound belonging to the trichothecene family. These compounds are known for their potent biological activities, including antifungal and cytotoxic properties. Trichothecenes are produced by various species of fungi, particularly those in the Fusarium genus .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trichothec-9-ene-2-alpha,3-alpha,4-beta,8-alpha,15-pentol, 12,13-epoxy-, 4,8,15-triacetate involves multiple steps, including the formation of the trichothecene core structure followed by specific functional group modifications. The reaction conditions typically require controlled temperatures, specific catalysts, and protective groups to ensure the desired stereochemistry and functional group placement .
Industrial Production Methods
Industrial production of this compound is less common due to its complexity and the need for precise control over reaction conditions. advancements in synthetic organic chemistry have made it possible to produce trichothecenes on a larger scale using optimized reaction pathways and industrial-grade reagents .
Analyse Chemischer Reaktionen
Types of Reactions
Trichothec-9-ene-2-alpha,3-alpha,4-beta,8-alpha,15-pentol, 12,13-epoxy-, 4,8,15-triacetate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This can affect the epoxy and other functional groups.
Substitution: Functional groups can be replaced with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Trichothec-9-ene-2-alpha,3-alpha,4-beta,8-alpha,15-pentol, 12,13-epoxy-, 4,8,15-triacetate has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and stereochemistry.
Biology: Investigated for its antifungal properties and its effects on cellular processes.
Medicine: Explored for potential therapeutic applications, including anticancer properties.
Industry: Utilized in the development of antifungal agents and other bioactive compounds.
Wirkmechanismus
The mechanism of action of trichothec-9-ene-2-alpha,3-alpha,4-beta,8-alpha,15-pentol, 12,13-epoxy-, 4,8,15-triacetate involves its interaction with cellular components, leading to inhibition of protein synthesis and disruption of cellular membranes. The compound targets ribosomes and other molecular pathways, resulting in cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trichothec-9-ene-3,4,8,15-tetrol, 12,13-epoxy-, 15-acetate 8-(3-methylbutanoate): Similar structure with different functional groups.
Trichothec-9-ene-3,4,15-triol, 12,13-epoxy-, 3,15-diacetate: Another trichothecene with distinct hydroxyl and acetate groups.
Uniqueness
Trichothec-9-ene-2-alpha,3-alpha,4-beta,8-alpha,15-pentol, 12,13-epoxy-, 4,8,15-triacetate is unique due to its specific functional group arrangement and stereochemistry, which contribute to its distinct biological activities and chemical reactivity .
Eigenschaften
CAS-Nummer |
102433-79-4 |
|---|---|
Molekularformel |
C21H28O10 |
Molekulargewicht |
440.4 g/mol |
IUPAC-Name |
[(1S,2R,4S,7R,9S,10R,11S)-4,11-diacetyloxy-9,10-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate |
InChI |
InChI=1S/C21H28O10/c1-10-6-15-19(8-27-11(2)22,7-14(10)29-12(3)23)18(5)17(30-13(4)24)16(25)21(26,31-15)20(18)9-28-20/h6,14-17,25-26H,7-9H2,1-5H3/t14-,15+,16+,17+,18+,19+,20?,21-/m0/s1 |
InChI-Schlüssel |
CWJPAXCPOMRICA-HBCNLMGRSA-N |
Isomerische SMILES |
CC1=C[C@@H]2[C@](C[C@@H]1OC(=O)C)([C@]3([C@@H]([C@H]([C@@](C34CO4)(O2)O)O)OC(=O)C)C)COC(=O)C |
Kanonische SMILES |
CC1=CC2C(CC1OC(=O)C)(C3(C(C(C(C34CO4)(O2)O)O)OC(=O)C)C)COC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


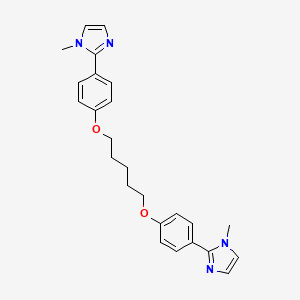
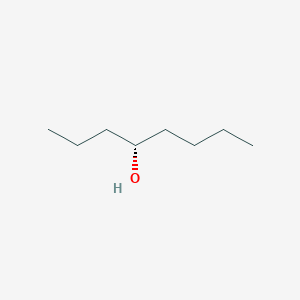
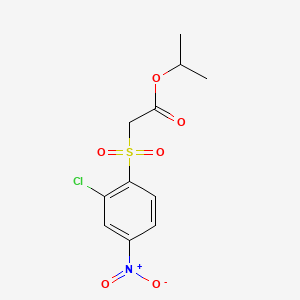


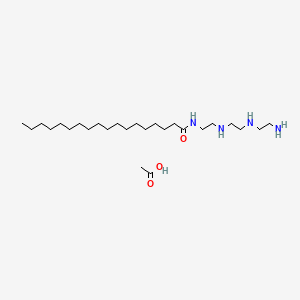
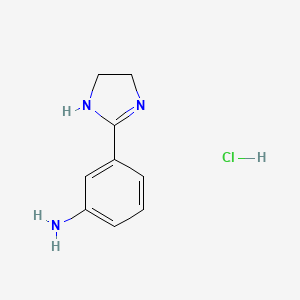
![4-(Cyclohexylamino)-7H-benzo[E]perimidin-7-one](/img/structure/B12673751.png)
